5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyridinyl group, a trifluoromethyl group, a benzyl group, a triazole group, and a carboxylic acid group .
Molecular Structure Analysis
The molecule contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the carboxylic acid group could participate in acid-base reactions, and the trifluoromethyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The trifluoromethyl group is known to increase the lipophilicity of a compound, which could affect its solubility and permeability .Scientific Research Applications
Antibacterial and Antifungal Properties
5-(Pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been explored for their potential in antimicrobial applications. Komsani et al. (2015) synthesized derivatives of this compound and found that some exhibited moderate antibacterial and antifungal activity, indicating potential utility in the development of new antimicrobial agents (Komsani et al., 2015).
Structural and Spectroscopic Analysis
The structural and spectroscopic properties of related triazole derivatives have been extensively studied. Wang et al. (2019) synthesized coordination polymers with chelating carboxylic and triazolyl derivatives, providing insights into their structural characteristics and potential applications in material science (Wang et al., 2019).
Synthesis and Application in Organic Chemistry
The compound and its related derivatives are pivotal in organic synthesis. Pokhodylo et al. (2022) reported the synthesis of 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, a key step in developing polyfunctional building blocks for constructing annulated 1,2,3-triazoles (Pokhodylo et al., 2022).
Coordination Chemistry and Metal-Organic Frameworks
Compounds containing the triazole group, including derivatives of this compound, are significant in coordination chemistry. The synthesis of novel complexes and coordination polymers based on this compound has been reported, revealing unique structural features and potential applications in materials science (Cheng et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-pyridin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)12-3-1-2-10(8-12)9-23-14(11-4-6-20-7-5-11)13(15(24)25)21-22-23/h1-8H,9H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWWLAIJNKVOPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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